

Valtrate Hydrine B4: Application Notes and Experimental Protocols for Antifungal Assays

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Compound of Interest

Compound Name: Valtrate hydrine B4

Cat. No.: B2825255

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Introduction

Valtrate hydrine B4 is a naturally occurring iridoid compound found in various species of the Valerianaceae family. Emerging research has identified its potential as an antifungal agent, making it a compound of interest for the development of novel therapeutics against fungal infections. These application notes provide a comprehensive overview of the experimental protocols for evaluating the antifungal activity of **Valtrate hydrine B4**, based on established methodologies for natural product screening.

While specific quantitative data for **Valtrate hydrine B4**'s antifungal activity, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal species, are not readily available in publicly accessible literature, this document outlines the standardized procedures to generate such data. The primary reference for the antifungal properties of valepotriates, including **Valtrate hydrine B4**, indicates activity against the plant pathogenic fungus *Cladosporium cucumerinum* and other fungal strains.

Currently, there is no available information on the specific signaling pathways involved in the antifungal mechanism of action of **Valtrate hydrine B4**. Further research is required to elucidate the molecular targets and pathways modulated by this compound in fungal cells.

Data Presentation

As no specific quantitative data for **Valtrate hydrine B4** could be retrieved, a template table for recording Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values is provided below. Researchers can use this structure to systematically record their experimental findings.

Table 1: Antifungal Activity of **Valtrate Hydrine B4** (Template)

Fungal Strain	ATCC No.	MIC (µg/mL)	MFC (µg/mL)	Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans				
Candida glabrata				
Candida krusei				
Cryptococcus neoformans				
Aspergillus fumigatus				
Cladosporium cucumerinum				
(Other relevant strains)				

Experimental Protocols

The following protocols describe the standardized methods for determining the antifungal susceptibility of various fungal strains to **Valtrate hydrine B4**.

Preparation of Fungal Inoculum

This protocol outlines the preparation of a standardized fungal suspension for use in antifungal susceptibility testing.

Materials:

- Pure culture of the desired fungal strain (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
- Sterile saline solution (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile loop or cotton swab
- Spectrophotometer
- Sterile test tubes
- Vortex mixer

Procedure:

- Streak the fungal strain onto an SDA or PDA plate and incubate at the optimal temperature for the specific fungus (typically 28-35°C) for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds).
- Harvest the fungal colonies (or spores for molds) using a sterile loop or by flooding the plate with sterile saline and gently swabbing the surface.
- Transfer the harvested cells/spores to a sterile test tube containing saline.
- Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.
- Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL for yeasts) by adding sterile saline and measuring the absorbance at 530 nm.
- For molds, filter the suspension through sterile gauze to remove hyphal fragments.
- Dilute the adjusted inoculum in the appropriate broth medium to the final desired concentration for the assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum concentration of **Valtrate hydrine B4** that inhibits the visible growth of a fungus.

Materials:

- **Valtrate hydrine B4** stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory to the fungi)
- Sterile 96-well microtiter plates
- RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) or other suitable broth
- Standardized fungal inoculum
- Positive control antifungal agent (e.g., fluconazole, amphotericin B)
- Negative control (broth medium only)
- Solvent control (broth medium with the maximum concentration of the solvent used)
- Incubator
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